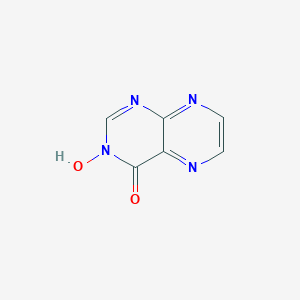

3-Hydroxypteridin-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18106-57-5 |

|---|---|

Molecular Formula |

C6H4N4O2 |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

3-hydroxypteridin-4-one |

InChI |

InChI=1S/C6H4N4O2/c11-6-4-5(8-2-1-7-4)9-3-10(6)12/h1-3,12H |

InChI Key |

HZDJBYRPYKLJEH-UHFFFAOYSA-N |

SMILES |

C1=CN=C2C(=N1)C(=O)N(C=N2)O |

Canonical SMILES |

C1=CN=C2C(=N1)C(=O)N(C=N2)O |

Synonyms |

3-Hydroxy-4(3H)-pteridinone |

Origin of Product |

United States |

Synthetic Strategies for 3 Hydroxypteridin 4 One and Its Structural Analogues

Classical Solution-Phase Synthetic Routes

Traditional synthesis in solution remains a fundamental approach for obtaining pteridinones. These methods often involve the sequential construction of the heterocyclic rings and offer robust, scalable routes to the target compounds.

The construction of the pteridine (B1203161) skeleton often begins with a pre-formed, appropriately substituted pyrimidine (B1678525) ring. A common and primary method involves the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound, such as glyoxal (B1671930), to form the pyrazine (B50134) ring. For instance, 2,4,5-triamino-6-hydroxypyrimidine is a key industrial starting material that can be condensed with glyoxal to produce pterin (B48896) (2-amino-4-hydroxypteridine). google.com

Conversely, the pteridine ring system can undergo cleavage under certain conditions, a reaction that can be synthetically useful. For example, treating pterin with an alkali metal hydroxide (B78521) at high temperatures (140 to 220 °C) can cleave the pyrimidine ring to yield 3-aminopyrazine-2-carboxylic acid. google.com While this specific reaction leads away from the pteridine core, it demonstrates the chemical lability and potential for rearrangement and recyclization strategies in this heterocyclic system.

The direct functionalization of a pre-existing pteridine ring is a straightforward approach to obtaining derivatives like 3-Hydroxypteridin-4-one. This can be achieved through various reactions, including N-oxidation. The synthesis of this compound itself has been reported, highlighting the feasibility of introducing the N-hydroxy group onto the pteridinone scaffold. acs.org The fragmentation of 3-hydroxypteridin-4-ones in mass spectrometry studies shows that the initial fragmentation typically involves the successive loss of radicals and neutral molecules like NO and CO from the oxygen-containing pyrimidinone ring. aston.ac.uk

Derivatives such as 6-hydroxypteridine (B1614940) and 7-hydroxypteridine can be prepared by condensing 5,6-diaminouracil (B14702) with ethyl thienoylpyruvate. researchgate.net These precursors can then undergo further modifications to introduce desired functionalities.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient synthetic strategy. nih.gov While specific MCRs for this compound are not extensively documented, the principles are applicable to the synthesis of the broader pyrimidinone family. For example, the Doebner reaction, a classical MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov Similar strategies could be envisioned for pteridinones by combining a suitable diaminopyrimidine, a dicarbonyl compound, and a third component in a one-pot synthesis. The development of MCRs for pyrimidin-4-one-1,2,3-triazole conjugates showcases the power of this approach in rapidly generating libraries of complex heterocyclic compounds. nih.gov

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name | Reactants | Product Class |

|---|---|---|

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinolines |

| Bucherer–Bergs Reaction | Carbonyl Compound, Ammonium Carbonate, Cyanide | Hydantoins (imidazolidine-2,4-diones) |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |

Advanced Solid-Phase Synthesis Techniques

Solid-phase synthesis offers significant advantages for the preparation of compound libraries, primarily through simplified purification and the ability to automate the process. This methodology has been successfully applied to the synthesis of pteridinones.

The solid-phase synthesis of pteridinones involves anchoring a starting material to a polymer resin and subsequently carrying out reactions in a stepwise manner. mdpi.com A common strategy links a pre-formed pyrimidine to a polystyrene resin, such as Wang or ArgoGel resin, via a thioether bond. mdpi.comrsc.org The synthesis proceeds by modifying the resin-bound intermediate, followed by cyclization to form the second ring. The final product is then cleaved from the resin. mdpi.com This approach allows for the use of excess reagents to drive reactions to completion, as the excess can be easily removed by washing the resin, streamlining the purification process significantly. mdpi.comcam.ac.uk

The general workflow involves:

Acylation of the resin with a protected amino acid.

Deprotection and reaction with a dichloropyrimidine derivative to attach the pyrimidine building block.

Nucleophilic substitution of the second chlorine atom.

Reduction of a nitro group to an amine.

Cleavage from the resin, which concurrently triggers the final cyclization to yield the dihydropteridinone. mdpi.com

The success of solid-phase pteridinone synthesis relies heavily on the use of versatile building blocks that allow for the introduction of molecular diversity. nih.gov A key and widely used building block is 4,6-dichloro-5-nitropyrimidine. mdpi.comnih.govresearchgate.net This molecule is particularly useful because its two chlorine atoms can be substituted sequentially with different nucleophiles, and the nitro group can be readily reduced to an amine, which serves as a handle for the final ring-closing cyclization. mdpi.com This versatility enables the generation of a wide array of substituted pteridinones from a single, readily available precursor, making it ideal for creating libraries for structure-activity relationship (SAR) studies. mdpi.comnih.gov

Table 2: Solid-Phase Synthesis of Dihydropteridinones Using a Versatile Building Block

| Step | Reaction | Purpose |

|---|---|---|

| 1. Anchoring | Fmoc-protected amino acid is attached to Wang resin. | Immobilize the first building block onto the solid support. |

| 2. Deprotection | Removal of the Fmoc protecting group. | Expose the amine for the next reaction. |

| 3. Pyrimidine Attachment | Reaction with 4,6-dichloro-5-nitropyrimidine. | Attach the versatile pyrimidine core to the resin-bound amino acid. |

| 4. Diversification | Nucleophilic substitution of the second chlorine with various amines. | Introduce diversity at this position of the pyrimidine ring. |

| 5. Reduction | Reduction of the nitro group to an amine using sodium dithionite. | Prepare for the final cyclization step. |

| 6. Cleavage & Cyclization | Treatment with trifluoroacetic acid (TFA). | Cleave the product from the resin and trigger intramolecular cyclization to form the dihydropteridinone ring. |

This table summarizes the synthetic strategy reported for dihydropteridinones, which are structural analogues of this compound. mdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,6-dichloro-5-nitropyrimidine |

| 4-Hydroxypteridine |

| 6-hydroxypteridine |

| 7-hydroxypteridine |

| ArgoGel resin |

| Pterin (2-amino-4-hydroxypteridine) |

| 2,4,5-triamino-6-hydroxypyrimidine |

| 3-aminopyrazine-2-carboxylic acid |

| 5,6-diaminouracil |

| Ethyl thienoylpyruvate |

| Glyoxal |

| Polystyrene resin |

| Pyruvic acid |

| Quinolines |

| Quinolone-4-carboxylic acids |

| Sodium dithionite |

| Trifluoroacetic acid (TFA) |

| Wang resin |

| Pyrimidin-4-one-1,2,3-triazole |

| Hydantoins |

| α-Acylamino Amides |

Synthesis of 3-Hydroxypyridin-4-one Derivatives

The synthesis of 3-hydroxypyridin-4-one (HPO) derivatives is a well-established area of research, primarily due to their significant metal-chelating properties. A prevalent and versatile method for creating 1-substituted-3-hydroxypyridin-4-ones starts with commercially available 3-hydroxy-2-methyl-4-pyranone (maltol). brieflands.comnih.gov This multi-step synthesis is a cornerstone in academic research for producing a variety of HPO analogues.

The general synthetic route involves three main steps:

Protection of the Hydroxyl Group: The hydroxyl group of maltol (B134687) is typically protected, often through benzylation, to form 3-(benzyloxy)-2-methyl-4H-pyran-4-one. This prevents the hydroxyl group from interfering in the subsequent reaction. brieflands.comnih.gov The benzylated pyranone is produced by reacting maltol with benzyl (B1604629) chloride in the presence of a base.

Ring Transformation: The protected pyranone is then reacted with a suitable primary amine (R-NH2). This step facilitates a ring transformation where the oxygen atom in the pyranone ring is replaced by the nitrogen from the amine, yielding a 1-substituted-3-(benzyloxy)-2-methylpyridin-4(1H)-one. brieflands.commdpi.com

Deprotection: The final step is the removal of the benzyl protecting group. This is commonly achieved through catalytic hydrogenation under acidic conditions, which cleaves the benzyl ether to yield the final 1-substituted-3-hydroxypyridin-4-one derivative. brieflands.comnih.gov

Researchers have utilized these fundamental pathways to synthesize diverse libraries of HPO derivatives by varying the substituent on the pyridine (B92270) ring nitrogen. For instance, studies have reported the synthesis of derivatives containing benzohydrazide (B10538) groups, which involves reacting the HPO core with various substituted benzohydrazides. nih.gov The yields for these specific derivatives can vary significantly depending on the nature of the substituents.

The following table presents data from a study that synthesized a series of 3-hydroxypyridin-4-one derivatives containing benzohydrazide substitutions, highlighting the variability in reaction yields. nih.gov

Interactive Table: Synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)-N'-substituted-benzohydrazide Derivatives nih.gov

| Compound ID | R-Group on Benzylidene | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 6a | 2-nitrobenzylidene | 75 | 235 |

| 6f | 3-methoxy-2-nitrobenzylidene | 80 | 189 |

This modular approach allows for the systematic modification of the HPO scaffold, enabling the exploration of structure-activity relationships for various applications.

Synthetic Optimization for Yield and Purity in Academic Settings

In academic research, optimizing synthetic routes to maximize yield and ensure high purity is a critical endeavor. For the synthesis of 3-hydroxypyridin-4-one (HPO) derivatives, several strategies have been employed to improve upon established procedures.

Purification methods also play a crucial role in the final yield and purity of the product. Standard purification techniques like column chromatography can sometimes lead to significant product loss, especially for highly polar compounds. mdpi.com An alternative approach involves the careful selection of solvents and purification by evaporation of all volatile components, which can circumvent the losses associated with chromatography. In one case, switching from column chromatography to purification by evaporation increased the yield of a carboxylic acid-containing intermediate from 47% to 65%. mdpi.com For particularly pure products, this method can even lead to quantitative yields. mdpi.com

The choice of coupling reagents and reaction pathways is another target for optimization. In the synthesis of complex bioconjugates, the reactivity of the HPO derivative can be a limiting factor. The use of different coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazol (HOBt), was explored in one study, but resulted in a very low yield of 18%. mdpi.com This indicates that the chosen coupling chemistry is suboptimal and that alternative, more efficient methods, like a phosphoryl chloride approach, are superior for that specific transformation. mdpi.com

The following table illustrates how different purification methods can impact the final yield of a synthetic product in an academic setting.

Interactive Table: Impact of Purification Method on Product Yield mdpi.com

| Compound | Purification Method | Rationale for Method | Reported Yield (%) |

|---|---|---|---|

| Carboxylic Acid Intermediate (5) | Column Chromatography | Standard purification technique | 47 |

| Carboxylic Acid Intermediate (5) | Evaporation of Volatiles | To prevent product loss due to high polarity | 65 |

These examples from academic literature underscore the importance of methodical optimization of both reaction conditions and workup procedures to achieve high yields and purity in the synthesis of HPO derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Hydroxypteridin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. For 3-Hydroxypteridin-4-one, the key signals would arise from the protons on the pyrazine (B50134) ring (H-6 and H-7) and the pyrimidine (B1678525) ring (H-2), along with the hydroxyl proton.

The expected chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. The protons on the pyrazine ring, H-6 and H-7, are expected to appear in the downfield aromatic region, typically between 8.0 and 9.0 ppm. The H-2 proton, situated between two nitrogen atoms, would also be significantly deshielded. The N-OH proton signal is often broad and its position is highly dependent on solvent, concentration, and temperature, but it would likely appear in a very downfield region, potentially >10 ppm, due to hydrogen bonding.

Based on data from analogous structures like pteridin-4-one and 3-hydroxypyridine, the predicted ¹H NMR chemical shifts are summarized below. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | ~8.5 - 8.8 | Singlet (s) | Positioned between two nitrogen atoms. |

| H-6 | ~8.7 - 9.0 | Doublet (d) | Part of an AB spin system with H-7. |

| H-7 | ~8.2 - 8.5 | Doublet (d) | Part of an AB spin system with H-6. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. This compound has six distinct carbon atoms. The chemical shifts are strongly influenced by the neighboring heteroatoms and functional groups.

The carbonyl carbon (C-4) is expected to be the most downfield signal, typically appearing in the range of 160-175 ppm, characteristic of an amide or vinylogous amide carbonyl. The carbons of the pyrazine ring (C-6 and C-7) and the pyrimidine ring (C-2, C-4a, C-8a) will resonate in the aromatic/heteroaromatic region (approximately 120-160 ppm). Carbons directly bonded to nitrogen, such as C-2, C-4, C-4a, and C-8a, will show significant downfield shifts.

The predicted chemical shifts, based on data for pteridinones and hydroxypyridinones, are outlined in the following table. nih.govrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~150 - 155 | Imin-type carbon between two nitrogens. |

| C-4 | ~160 - 165 | Carbonyl carbon, significantly downfield. |

| C-4a | ~130 - 135 | Bridgehead carbon adjacent to N-5. |

| C-6 | ~145 - 150 | Aromatic carbon adjacent to N-5. |

| C-7 | ~125 - 130 | Aromatic carbon adjacent to N-8. |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling relationships. The primary expected correlation would be between the adjacent protons H-6 and H-7 on the pyrazine ring, which would appear as a cross-peak, confirming their connectivity. nih.govbas.bg

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link each proton signal (H-2, H-6, H-7) to its corresponding carbon atom (C-2, C-6, C-7). nih.govbas.bg

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and assigning quaternary (non-protonated) carbons. nih.govbas.bg Key expected HMBC correlations for this compound would include:

H-2 correlating to C-4 and C-8a.

H-6 correlating to C-4a, C-7, and C-8a.

H-7 correlating to C-6 and C-4a.

These combined 2D NMR experiments provide a comprehensive map of the molecular connectivity, allowing for the complete and confident structural elucidation of this compound. nih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is highly effective for identifying the key functional groups within this compound. azooptics.com The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The most prominent features expected in the FTIR spectrum are:

O-H Stretch: A broad absorption band in the region of 3200-2800 cm⁻¹ would be characteristic of the N-OH hydroxyl group, with the broadness resulting from intermolecular hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations from the pyrazine ring protons would appear as sharp peaks just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700 and 1650 cm⁻¹ is expected for the C-4 carbonyl group. Its exact position can indicate the degree of conjugation and hydrogen bonding. researchgate.net

C=N and C=C Stretches: The pteridine (B1203161) ring system contains multiple C=N and C=C bonds. These stretching vibrations would result in a series of medium to strong bands in the 1650-1450 cm⁻¹ "fingerprint" region. researchgate.net

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-OH | Stretch | 3200 - 2800 | Broad, Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium, Sharp |

| C=O (Amide) | Stretch | 1700 - 1650 | Strong, Sharp |

| C=N / C=C | Stretch | 1650 - 1450 | Medium to Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures scattered light, is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. uliege.beanton-paar.com It provides a distinct molecular fingerprint that is useful for identification. americanpharmaceuticalreview.com

For this compound, the Raman spectrum would be dominated by signals from the heterocyclic ring system. Key expected features include:

Ring Breathing Modes: Strong, sharp peaks in the fingerprint region, particularly around 1600-1300 cm⁻¹, would arise from the collective stretching and bending of the entire pteridine ring structure. These are highly characteristic of the compound.

C=C and C=N Stretching: Similar to IR, C=C and C=N stretching vibrations would be prominent, often appearing at slightly different frequencies and with different relative intensities compared to the IR spectrum.

Symmetry: As a largely planar and aromatic-like system, the symmetric vibrations of the pteridine core are expected to be particularly strong and well-defined in the Raman spectrum, making it an excellent tool for structural verification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophore Analysis

The electronic absorption spectrum of a molecule is dictated by the presence of chromophores, which are functional groups capable of absorbing UV or visible light. bath.ac.uk In this compound, the pteridinone ring system, with its conjugated double bonds and heteroatoms, acts as the primary chromophore. chemicalbook.comru.nl The absorption of UV-Vis radiation leads to the excitation of electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). nepjol.info

The electronic transitions observed in the UV-Vis spectrum are typically of the π → π* and n → π* type. ijprajournal.com The π → π* transitions, which are generally more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital.

The absorption maxima (λmax) and the intensity of the absorption bands are influenced by the molecular structure and the solvent environment. researchgate.net For instance, the presence of substituents on the pteridinone ring can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. Solvent polarity can also affect the electronic transitions, leading to solvatochromism. researchgate.net

The analysis of the UV-Vis spectrum, including the position and intensity of the absorption bands, provides a fingerprint for the this compound molecule and allows for the study of its electronic properties. ijcce.ac.ir The pteridine core itself is a known chromophore, and its derivatives are often colored due to these electronic transitions. nih.gov

Spectroscopic Parameters for Characterization

Several key parameters derived from a UV-Vis spectrum are used for the characterization of this compound.

Wavelength of Maximum Absorbance (λmax): This is the wavelength at which the substance shows the strongest absorbance. It is a characteristic property of the chromophore and can be used for qualitative identification. For pteridinone derivatives, strong absorption is often observed in the UV region. vulcanchem.comarkat-usa.org

Molar Absorptivity (ε): Also known as the molar extinction coefficient, this parameter is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the concentration of the solution. upi.edu High molar absorptivity values indicate intense absorption bands, which are typical for π → π* transitions.

Below is an interactive table summarizing the key UV-Vis spectroscopic parameters for a representative pteridinone derivative.

| Parameter | Value | Significance |

| λmax | ~270 nm | Indicates strong π→π* transitions within the conjugated pteridinone system. vulcanchem.com |

| Molar Absorptivity (ε) | High | Suggests a highly efficient absorption process, characteristic of an extended conjugated system. |

| Solvent Effects | Observed | Shifts in λmax with solvent polarity indicate changes in the electronic ground and excited states. researchgate.net |

Mass Spectrometry (MS) for Molecular Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. senecalearning.com It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. acdlabs.com

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns of 3-Hydroxypteridin-4-ones

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. acdlabs.com The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. libretexts.org

For this compound and its derivatives, the fragmentation process is initiated by the formation of a molecular ion (M+•). researchgate.netresearchgate.net This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable fragment ions. uni-saarland.de The fragmentation pathways are predictable and can be rationalized based on the principles of organic chemistry, favoring the formation of stable cations and neutral molecules. miamioh.edu

A common fragmentation pathway for this compound involves the successive loss of small neutral molecules from the heterocyclic ring system. researchgate.netresearchgate.net Studies on related pteridinone structures have shown characteristic losses. For the parent compound, fragmentation often begins with the loss of a neutral molecule like nitric oxide (NO), followed by the elimination of carbon monoxide (CO) and hydrogen cyanide (HCN). researchgate.netresearchgate.net The presence of substituents, such as methyl groups, will alter the m/z values of the fragment ions in a predictable manner, consistent with the proposed fragmentation pattern. researchgate.netresearchgate.net The fragmentation often initiates from the oxygen-containing ring. researchgate.net

An illustrative table of the major fragmentation patterns observed in the EI-MS of this compound is presented below.

| Fragment Ion | Proposed Neutral Loss | m/z Value (Hypothetical) |

| [M]+• | - | M |

| [M - NO]+• | NO | M - 30 |

| [M - NO - CO]+• | CO | M - 30 - 28 |

| [M - NO - CO - HCN]+• | HCN | M - 30 - 28 - 27 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z ratio of ions with very high accuracy, typically to four or more decimal places. bioanalysis-zone.com This high precision allows for the determination of the exact mass of a molecule and its fragments. waters.com

The primary advantage of HRMS is its ability to determine the elemental composition of an ion. waters.com Since the masses of individual isotopes are not integer values (except for carbon-12 by definition), different combinations of atoms will have unique exact masses, even if they share the same nominal mass. waters.com For example, molecules with the same nominal mass can be distinguished based on their different elemental formulas. bioanalysis-zone.com

For this compound, HRMS can be used to:

Confirm the molecular formula: By comparing the experimentally measured exact mass of the molecular ion to the calculated exact mass for the proposed molecular formula, the elemental composition can be unambiguously confirmed.

Elucidate fragmentation pathways: The exact masses of fragment ions can be used to determine their elemental compositions, providing strong evidence for proposed fragmentation mechanisms. arkat-usa.org

The table below demonstrates the principle of exact mass determination for this compound.

| Molecular Formula | Nominal Mass | Calculated Exact Mass |

| C6H4N4O2 | 164 | 164.0334 |

Fluorescence Spectroscopy and Quenching Mechanisms

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. nepjol.info Many pteridine derivatives are known to be fluorescent, and their fluorescence properties can be used for both qualitative and quantitative analysis. iaea.orgscispace.com

The fluorescence of pterin (B48896) derivatives, a family to which this compound belongs, is influenced by factors such as pH. nih.gov For instance, many pterins exist in protonated and deprotonated forms depending on the pH, and these forms can exhibit different fluorescence characteristics. nih.gov

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. youtube.com Quenching can occur through various mechanisms, including: ossila.com

Dynamic Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. youtube.com

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. youtube.com

Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer process between a donor fluorophore and an acceptor molecule. ossila.com

Studies on pterin derivatives have shown that their fluorescence can be quenched by various substances. nih.gov For example, the fluorescence of the acidic forms of some pterins is dynamically quenched by anions like phosphate (B84403) and acetate, while anions such as chloride, sulfate, or nitrate (B79036) show no quenching effect. nih.gov The basic forms of these pterins are generally not significantly quenched by anions. nih.gov The presence of certain metal-centered porphyrins can also lead to fluorescence quenching. nih.gov These quenching phenomena are important considerations in analytical applications, as the presence of buffers or other substances can significantly affect the measured fluorescence intensity. nih.gov

The fluorescence properties and quenching behavior of this compound provide valuable insights into its excited-state dynamics and interactions with its environment. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT can be used to calculate a wide range of molecular properties. For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure reliable results.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the positions of the atoms to find the arrangement with the lowest potential energy. For this compound, this process would yield precise information on bond lengths, bond angles, and dihedral angles that define its structure.

Conformational analysis would be performed to identify different stable isomers, such as tautomers, which are common in pteridine derivatives. By comparing the calculated energies of these different forms, the most stable tautomer of this compound in the gas phase or in solution can be identified. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Table 1: Predicted Optimized Geometrical Parameters for a Hypothetical this compound Calculation

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | Data not available | C2-N1-C8a | Data not available |

| C2-N3 | Data not available | N1-C2-N3 | Data not available |

| N3-C4 | Data not available | C2-N3-C4 | Data not available |

| C4-C4a | Data not available | N3-C4-C4a | Data not available |

| C4-O9 | Data not available | O9-C4-C4a | Data not available |

| N3-O10 | Data not available | O10-N3-C4 | Data not available |

(Note: This table is illustrative. Specific values for this compound are not available in the searched literature.)

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions of the molecule most likely to participate in electron transfer reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| Energy Gap (ΔE) | Data not available |

(Note: This table is illustrative. Specific values for this compound are not available in the searched literature.)

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding. In an MEP map, electron-rich areas (negative potential) are typically colored red, while electron-poor areas (positive potential) are colored blue.

For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, indicating these are sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group, would exhibit a positive potential, making them susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (¹H and ¹³C NMR) relative to a standard like tetramethylsilane (B1202638) (TMS) nih.gov.

IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, providing a predicted IR spectrum that can be compared with experimental results nih.gov.

UV-Vis Spectra: While ground-state DFT is used for geometry, the prediction of electronic transitions that give rise to UV-Vis absorption spectra requires Time-Dependent DFT (TD-DFT), which is discussed in the next section.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | Data not available |

| N-H stretch | Data not available |

| C=O stretch | Data not available |

| Aromatic C=C stretch | Data not available |

(Note: This table is illustrative. Specific values for this compound are not available in the searched literature.)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, such as the energies and oscillator strengths of electronic transitions researchgate.net.

By performing TD-DFT calculations on the optimized ground-state geometry, one can predict the UV-Vis absorption spectrum. The calculations provide the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. This analysis also identifies the nature of the electronic transitions, such as n→π* or π→π*, by examining which molecular orbitals are involved.

Table 4: Hypothetical Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

(Note: This table is illustrative. Specific values for this compound are not available in the searched literature.)

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in terms of atomic lone pairs and bonds, which aligns closely with classical Lewis structures.

For this compound, NBO analysis would be used to investigate hyperconjugative interactions, which are stabilizing effects due to electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). This analysis provides insights into the stability of the molecule arising from charge delocalization and can help explain the observed geometry and reactivity.

Table 5: Hypothetical NBO Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N5 | π*(C4a-C8a) | Data not available |

| π(C6-C7) | π*(C4a-N5) | Data not available |

| LP(2) O9 | σ*(N3-C4) | Data not available |

(Note: This table is illustrative. Specific values for this compound are not available in the searched literature.)

Biochemical and Biological Research Perspectives on Pteridinone Compounds

Pterin (B48896) Biosynthetic Pathways and Metabolic Interconnections

The biosynthesis of pterins, a class of heterocyclic compounds containing a pyrimido[4,5-b]pyrazine ring system, is a fundamental metabolic process in a wide range of organisms. These molecules play crucial roles as pigments, enzyme cofactors, and signaling molecules. nih.govnih.gov The intricate pathways leading to their formation originate from a common precursor and involve a series of enzymatic transformations that give rise to a diverse array of pteridine (B1203161) derivatives.

Guanosine (B1672433) Triphosphate (GTP) as a Precursor to Pterins

The journey of pterin biosynthesis begins with guanosine triphosphate (GTP), a purine (B94841) nucleoside triphosphate essential for various cellular processes, including RNA synthesis and energy transfer. wikipedia.org In the context of pterin synthesis, GTP serves as the foundational molecule from which the characteristic bicyclic pteridine ring is constructed. researchgate.net This initial step underscores the interconnection of fundamental metabolic pathways, linking nucleotide metabolism with the production of specialized biomolecules.

Diversification of Pteridine Derivatives in Biological Systems

Following the initial steps of the biosynthetic pathway, a remarkable diversification of pteridine derivatives occurs in various biological systems. These modifications can involve alterations to the side chain of the pterin core, leading to a wide spectrum of compounds with distinct functions. For instance, pterins serve as pigments that contribute to the coloration of insects and other organisms. pnas.orgens-lyon.fr They also function as essential cofactors for enzymes involved in critical metabolic reactions. nih.govnih.gov The diversity of pteridine structures is a testament to the evolutionary adaptation of this biosynthetic pathway to fulfill a multitude of biological roles, from cellular signaling to photoprotection. nih.govresearchgate.netnih.gov The ability to synthesize a variety of pteridine derivatives has enabled organisms to harness these molecules for a wide array of physiological processes. citedrive.com

Enzyme Interaction Studies involving 3-Hydroxypteridin-4-one Analogues

The structural scaffold of pteridinones, including this compound, has garnered interest in medicinal chemistry due to its potential to interact with various enzymes. Researchers have designed and synthesized analogues of these compounds to investigate their binding affinities and inhibitory activities against specific enzymatic targets.

Investigations into Tyrosinase Enzyme Interaction Mechanisms and Binding Affinities

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the search for effective tyrosinase inhibitors is an active area of research. fao.org Studies have shown that certain chalcone (B49325) derivatives, which share structural similarities with some pteridinone analogues, can act as potent tyrosinase inhibitors. nih.gov For example, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one has demonstrated strong competitive inhibition of mushroom tyrosinase. nih.gov The investigation of how different functional groups on these molecules interact with the active site of tyrosinase provides valuable insights for the design of novel and more effective inhibitors.

Research on Catechol-O-methyltransferase (COMT) Inhibition by Pteridinone Scaffolds

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines, including the neurotransmitter dopamine. nih.govneurotorium.org Inhibition of COMT can lead to increased levels of these neurotransmitters in the brain, a therapeutic strategy employed in the management of conditions like Parkinson's disease. nih.govparkinsons.org.uk Several COMT inhibitors have been developed, many of which are nitrocatechol-type compounds. nih.gov Research into novel COMT inhibitors has explored a variety of chemical scaffolds. For instance, Nebicapone (BIA 3-202) is a reversible COMT inhibitor that has been investigated for its potential in treating Parkinson's disease. medchemexpress.com The development of potent and selective COMT inhibitors remains an important goal in neuropharmacology, with ongoing efforts to identify new classes of compounds with improved therapeutic profiles. medchemexpress.com

Analysis of Xanthine (B1682287) Oxidase Substrate Specificity and Inhibition Characteristics

Pteridinone compounds, including this compound, have been a subject of interest in the study of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov The inhibitory activity of various compounds against xanthine oxidase is a critical area of research, particularly in the context of developing treatments for gout, a condition characterized by hyperuricemia. nih.gov

Studies have explored the substrate specificity and inhibition characteristics of different compounds with xanthine oxidase. For instance, the inhibitory effects are often evaluated using both hypoxanthine and xanthine as substrates. nih.gov The potency of an inhibitor is typically expressed as its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Kinetic studies are also employed to understand the mechanism of inhibition, which can be competitive, uncompetitive, noncompetitive, or mixed-type. nih.gov A mixed-type inhibitor, for example, can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

The following table provides examples of IC50 values for different compounds against xanthine oxidase, illustrating the varying degrees of inhibitory potency.

Table 1: Inhibitory Activity of Various Compounds against Xanthine Oxidase

| Compound | Substrate | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Apigenin | Hypoxanthine | 35 | nih.gov |

| Rutin | Hypoxanthine | 61 | nih.gov |

| 2-metyl ester-1H-pyrrole-4-carboxilyc acid | Xanthine | 48.86 | nih.gov |

Exploration of Interactions with Other Pterin-Dependent Enzyme Systems (e.g., Sepiapterin (B94604) Reductase, Dihydrofolate Reductase)

Beyond xanthine oxidase, pteridinone compounds and their analogs are investigated for their interactions with other pterin-dependent enzyme systems. Two such enzymes of significant interest are sepiapterin reductase (SPR) and dihydrofolate reductase (DHFR). nih.gov

Sepiapterin reductase is a crucial enzyme in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several enzymes, including nitric oxide synthases and aromatic amino acid hydroxylases. nih.gov SPR catalyzes the final step in the de novo synthesis of BH4. nih.gov The inhibition of SPR is being explored as a potential therapeutic strategy for various conditions. nih.gov In the absence of functional SPR, alternative "salvage pathways" can produce BH4, involving enzymes like carbonyl reductases (CRs) and aldose reductases (AKRs), as well as dihydrofolate reductase (DHFR). nih.gov Specifically, DHFR can convert dihydrobiopterin (BH2) to BH4. nih.gov

The interplay between these enzymes is complex. For instance, in the absence of SPR, 1'-oxo-PH4 can be non-enzymatically converted to sepiapterin, which is then reduced to BH2 by CRs. nih.gov Subsequently, DHFR can salvage BH4 from this BH2. nih.gov This highlights the intricate network of pterin-dependent enzymes and the potential for cross-talk and compensatory mechanisms.

The development of specific inhibitors for these enzymes is an active area of research. For example, compounds have been identified that show a higher affinity for human SPR and are potent in reducing BH4 synthesis in cells. nih.gov

Mechanistic Studies of Enzyme-Ligand Binding and Molecular Docking Applications

Understanding the molecular interactions between pteridinone compounds and their target enzymes is fundamental for rational drug design. Mechanistic studies, often complemented by molecular docking simulations, provide insights into the binding modes and affinities of these ligands. nih.govfrontiersin.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme, to form a stable complex. frontiersin.org These studies can help in prioritizing compounds for synthesis and experimental testing. nih.gov The process typically involves generating three-dimensional structures of the compounds and the target enzyme, followed by docking simulations to predict the binding conformation and energy. nih.govfrontiersin.org

For example, in the study of aspartate semialdehyde dehydrogenases (ASADHs), molecular docking was used to identify new inhibitors. nih.gov The docking models revealed specific interactions, such as halogen bonding between a chloro group on the inhibitor and an aspartyl residue in the enzyme's active site, which contributed to enhanced binding affinity. nih.gov

The results from docking studies are often presented with docking scores or binding energies, which provide a quantitative measure of the predicted binding affinity. nih.gov The lower the binding energy, the more stable the enzyme-ligand complex is predicted to be.

Table 2: Example of Molecular Docking Results

| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Reference |

|---|---|---|---|

| Compound 4b | Urease | -7.8 | nih.gov |

Role in Biological Redox Processes and Photooxidant Behavior

Pteridinone compounds can participate in biological redox processes, a fundamental aspect of their chemical reactivity. Their structure, often containing conjugated systems and heteroatoms, allows them to accept or donate electrons, thereby influencing the redox state of their environment.

The photooxidant behavior of pteridines is another area of investigation. Upon absorption of light, these molecules can be excited to higher energy states, from which they can initiate photochemical reactions, including the generation of reactive oxygen species (ROS). This photosensitizing ability has implications for both their biological functions and potential phototoxicity.

Tautomerism and its Biological Implications in Pterin Chemistry

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a critical feature of pterin chemistry. ruc.dk For pteridinone compounds like this compound, this can involve keto-enol and lactam-lactim tautomerism.

The existence of different tautomers can have significant biological implications because the dominant tautomeric form can influence the molecule's shape, polarity, and hydrogen bonding capabilities, which in turn affect its interaction with biological macromolecules like enzymes and receptors. ruc.dk The equilibrium between tautomers can be influenced by the solvent environment and the specific substituents on the pterin ring. researchgate.netresearchgate.net

For instance, the biological activity of β-diketones is closely related to their tautomeric equilibria. ruc.dk The dominant tautomer is crucial for the biological effect, and the energy barrier for interconversion between the forms is an important parameter. ruc.dk In many biological studies, it is critical to consider the different tautomeric forms and not just a single representation of the molecule. ruc.dk

The study of tautomerism often involves a combination of experimental techniques, such as NMR spectroscopy, and computational methods, like density functional theory (DFT) calculations, to determine the relative stabilities of the different tautomers. ruc.dkresearchgate.net

Analytical Methodologies for the Study of 3 Hydroxypteridin 4 One in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 3-hydroxypteridin-4-one, allowing for its isolation from interfering substances and subsequent quantification. High-performance liquid chromatography (HPLC) is the most prominent technique, though other methods like gas chromatography-mass spectrometry (GC-MS) and paper chromatography also find application.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized method for the analysis of pteridine (B1203161) compounds, including this compound and its derivatives. This technique offers high resolution and sensitivity for both purity assessment and quantification in complex mixtures.

A sensitive and selective HPLC method has been described for the analysis of 1,2-diethyl-3-hydroxypyridin-4-one (B39708) and its metabolites in rat blood. nih.gov This method involves extraction of the compounds from blood into dichloromethane, followed by analysis on a Hypercarb porous graphitised carbon HPLC column. nih.gov Detection is typically achieved using a UV detector at a wavelength of 280 nm. nih.gov Such methods demonstrate excellent linearity, with correlation coefficients greater than 0.99 over a concentration range of 0-80 µg/ml, and a minimum quantifiable level of 0.5 µg/ml. nih.gov

The efficiency of HPLC in separating complex mixtures is highlighted by its use in analyzing impurities in pharmaceutical formulations. For instance, an ion-exchange HPLC method has been effectively used to separate and detect nine impurities and degradation products in sapropterin-containing tablets. nih.gov This demonstrates the power of HPLC in ensuring the quality and stability of pteridine-based drugs. nih.gov

The versatility of HPLC is further demonstrated by the development of methods for the quantitative analysis of various compounds, where parameters such as linearity, repeatability, and accuracy are rigorously validated. For example, an HPLC method for 3-hydroxy-4-methoxy benzal acrolein showed linearity over a concentration range of 0.005–0.08 mg/ml with a detection limit of 5.0 ng/ml. nih.gov

Table 1: HPLC Method Parameters for Analysis of a 3-Hydroxypyridin-4-one Analogue

| Parameter | Value | Reference |

| Column | Hypercarb porous graphitised carbon (10 cm x 0.46 cm) | nih.gov |

| Mobile Phase | 14:86 (v/v) acetonitrile-NaH2PO4 buffer (10 mM, pH 3) | nih.gov |

| Detection | UV at 280 nm | nih.gov |

| Linearity Range | 0-80 µg/ml | nih.gov |

| Correlation Coefficient | > 0.99 | nih.gov |

| Minimum Quantifiable Level | 0.5 µg/ml | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC-MS analysis. This technique offers high sensitivity and selectivity, making it invaluable for metabolite profiling in complex biological samples. nih.gov

The process typically involves an extraction step followed by the derivatization of the target analytes. The derivatized sample is then injected into the GC-MS system, where compounds are separated based on their boiling points and then detected and identified by the mass spectrometer. The fragmentation patterns observed in the mass spectra provide structural information, allowing for the confident identification of the compounds. nih.gov

GC-MS has been widely applied in the analysis of various compounds in diverse matrices, from plant extracts to wine. researchgate.netnih.gov For instance, it has been used to identify phytochemicals in ethanolic extracts of plants and to quantify volatile terpenoids in wine. researchgate.netnih.gov The high selectivity of GC-MS, particularly when operated in tandem MS (MS/MS) mode, allows for the reduction of matrix interference and the accurate quantification of trace-level compounds. thermofisher.com

While direct GC-MS analysis of this compound is not common due to its low volatility, the analysis of its volatile derivatives can provide valuable information about its presence and metabolism in biological systems.

Table 2: General Workflow for GC-MS Analysis of Non-Volatile Compounds

| Step | Description |

| 1. Extraction | Isolation of the analyte from the sample matrix. |

| 2. Derivatization | Chemical modification of the analyte to increase its volatility. |

| 3. GC Separation | Separation of the derivatized analytes on a chromatographic column. |

| 4. MS Detection | Ionization and detection of the separated compounds by a mass spectrometer. |

| 5. Data Analysis | Identification and quantification based on retention time and mass spectra. |

Other Chromatographic Approaches (e.g., Paper Chromatography)

Paper chromatography is a simple, cost-effective, and historically significant technique for the separation of chemical substances. byjus.com Discovered by Synge and Martin in 1943, this method utilizes a strip of paper as the stationary phase, through which a solvent (the mobile phase) moves, separating the components of a mixture based on their differential partitioning between the two phases. byjus.com

The principle of separation in paper chromatography can be either partition chromatography or adsorption chromatography. byjus.com In partition chromatography, the substances are distributed between the liquid stationary phase (water held in the pores of the paper) and the liquid mobile phase. byjus.com In adsorption chromatography, the separation occurs due to the differential adsorption of the components onto the solid surface of the paper. byjus.com

This technique has been successfully applied to the separation of pteridines and other biological pigments. nih.govnih.gov Different development techniques can be employed, including ascending, descending, and radial or circular chromatography. byjus.com Two-dimensional paper chromatography can be used to resolve substances with similar retention factor (Rf) values. byjus.com After separation, the spots can be visualized under UV light or by using specific chemical reagents. youtube.com

While less common now with the advent of more advanced techniques like HPLC, paper chromatography remains a valuable tool for certain applications, particularly in educational settings and for initial qualitative screening due to its simplicity and low cost. byjus.comyoutube.com

Table 3: Types of Paper Chromatography

| Type | Description |

| Ascending Chromatography | The solvent moves upwards against gravity. |

| Descending Chromatography | The solvent flows downwards with gravity. |

| Radial/Circular Chromatography | The sample is applied to the center of a circular paper, and the solvent moves outwards. byjus.com |

| Two-Dimensional Chromatography | The chromatogram is developed with one solvent, then dried and rotated 90 degrees to be developed with a second solvent. byjus.com |

Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for the quantification of compounds based on their interaction with electromagnetic radiation. UV-Vis spectrophotometry and fluorescence-based methods are particularly relevant for the analysis of this compound and related compounds.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a versatile and accessible technique for determining the concentration of an analyte in a solution. nih.gov This method is based on the principle that many molecules absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law.

The specificity of UV-Vis spectrophotometry can be enhanced through various data processing techniques, such as derivative spectrophotometry and ratio-subtraction methods. nih.gov These approaches help to resolve overlapping spectra in mixtures of compounds, allowing for the accurate quantification of individual components. nih.gov For instance, third-derivative spectrophotometry has been used to determine the concentration of a specific compound in a ternary mixture by measuring the peak amplitude at a specific wavelength. nih.gov

The choice of solvent is critical in UV-Vis spectrophotometry, as it can influence the sensitivity and the shape of the absorption spectrum. nih.gov Method validation is essential and typically includes assessing linearity, accuracy, and precision over a defined concentration range. nih.gov UV-Vis spectrophotometric methods are often considered environmentally friendly due to the use of safe solvents like water, ethanol, or methanol (B129727), and the generation of low volumes of waste. nih.gov

While direct UV-Vis analysis of this compound in complex matrices can be challenging due to spectral overlap with other components, it is a valuable tool for concentration determination in purified or partially purified samples.

Table 4: Validation Parameters for a UV-Vis Spectrophotometric Method

| Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Range | The interval between the upper and lower concentrations of an analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov |

Fluorescence-Based Detection and Quantification

Fluorescence-based detection offers a highly sensitive and selective method for the quantification of fluorescent compounds like many pteridine derivatives. nih.gov This technique involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. The intensity of the emitted fluorescence is typically proportional to the concentration of the analyte.

Pteridine nucleoside analogs have been developed as fluorescent probes with quantum yields ranging from less than 0.03 to 0.88. nih.gov These probes exhibit maximum excitation and emission wavelengths in the ranges of 334-358 nm and 400-444 nm, respectively. nih.gov The fluorescence properties, including lifetime and intensity, can be influenced by the local environment, such as incorporation into oligonucleotides. nih.gov

Fluorescence polarization (FP) is another powerful fluorescence-based technique that can be used in high-throughput screening assays. nih.gov This method is based on the principle that the polarization of emitted fluorescence is dependent on the rotational speed of the fluorescent molecule. Binding of a small fluorescent molecule to a larger protein results in a slower rotation and an increase in fluorescence polarization. nih.gov This principle has been used to develop robust assays for screening inhibitors of enzymes like dihydropteroate (B1496061) synthase. nih.gov

The high sensitivity of fluorescence detection makes it particularly suitable for measuring low concentrations of analytes in biological samples. nih.gov For instance, a liquid chromatographic method with fluorescence detection has been developed for determining low concentrations of 3-methoxy-4-hydroxyphenylethylene glycol in urine. nih.gov Novel fluorescent probes are continuously being developed for the detection of various molecules, including those with a 3-hydroxyphthalimide scaffold, which can detect hydrazine (B178648) with a low detection limit. nih.gov

Table 5: Characteristics of Pteridine-Based Fluorescent Probes

| Property | Range/Value | Reference |

| Quantum Yield | < 0.03 to 0.88 | nih.gov |

| Maximum Excitation Wavelength | 334 - 358 nm | nih.gov |

| Maximum Emission Wavelength | 400 - 444 nm | nih.gov |

| Mean Intensity-Weighted Lifetimes | 0.87 to 6.54 ns | nih.gov |

Mass Spectrometry-Based Analytical Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of pteridine derivatives, including this compound, due to its high sensitivity and selectivity. ukm.my When coupled with a separation technique like liquid chromatography (LC), it provides a powerful platform for identifying and quantifying these compounds in complex biological matrices. The development of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) workflow, for instance, has enabled the simultaneous analysis of multiple pteridine derivatives. chemcollective.org This approach is noted for its excellent sensitivity, with detection limits that are often superior to other analytical techniques. chemcollective.org

The use of tandem mass spectrometry (MS/MS) is particularly advantageous as it enhances the specificity of detection. In a typical LC-MS/MS setup, the analyte is first separated by the LC system and then ionized, commonly using electrospray ionization (ESI). The resulting ion is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process of multiple reaction monitoring (MRM) significantly reduces background noise and improves the signal-to-noise ratio, which is crucial for trace analysis.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the trace analysis and metabolite identification of this compound and related pteridines in intricate biological samples. libretexts.org Its high sensitivity and selectivity allow for the detection and quantification of compounds at very low concentrations, often in the picogram range. researchgate.net

For trace analysis, the development of LC-MS/MS methods with low limits of detection (LOD) is critical. A study on the analysis of 15 pteridine derivatives using HPLC-MS/MS reported method detection limits ranging from 0.025 µg L⁻¹ to 0.5 µg L⁻¹, demonstrating the technique's capability for trace-level quantification. chemcollective.org The high sensitivity of LC-MS/MS, particularly with positive ESI, often eliminates the need for chemical derivatization, simplifying the analytical workflow. fiveable.me

In the realm of metabolite identification, LC-MS/MS is instrumental in elucidating metabolic pathways and identifying biomarkers of disease. chemteam.infoazom.com The analysis of pterin (B48896) metabolites in cerebrospinal fluid (CSF) by LC-MS/MS, for example, is used to screen for inborn errors of pterin metabolism. fiveable.me The method allows for the simultaneous determination of several key metabolites, providing a comprehensive metabolic profile from a small sample volume. fiveable.me The identification process typically involves comparing the retention times and mass spectra of potential metabolites in a sample to those of authentic reference standards. libretexts.org In the absence of standards, high-resolution mass spectrometry can provide accurate mass measurements to help determine the elemental composition of an unknown metabolite.

The table below summarizes typical parameters for the LC-MS/MS analysis of pteridine derivatives, which would be applicable for the analysis of this compound.

| Parameter | Description | Typical Values/Conditions |

| Chromatography | High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 column |

| Mobile Phase | A mixture of aqueous and organic solvents | Gradient elution with water and acetonitrile (B52724), often with additives like formic acid to improve ionization. quora.com |

| Ionization | Electrospray Ionization (ESI) | Positive or negative ion mode, depending on the analyte. fiveable.me |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) | Multiple Reaction Monitoring (MRM) for targeted analysis. |

| Internal Standards | Stable isotope-labeled analogs of the analytes | Used to correct for matrix effects and variations in instrument response. fiveable.me |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, which serves as a crucial step in verifying its chemical formula. wikipedia.org For an organic compound like this compound, combustion analysis is the most common method for determining the mass fractions of carbon (C), hydrogen (H), and nitrogen (N). researchgate.net

The principle of combustion analysis involves burning a precisely weighed sample in a stream of pure oxygen at high temperatures. chemteam.info This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂. rsc.org These combustion products are then separated and quantified.

The results of the elemental analysis are typically presented as the weight percentage of each element in the sample. These percentages are then used to calculate the empirical formula of the compound, which represents the simplest whole-number ratio of atoms of each element in the molecule. chemcollective.orgpearson.com The empirical formula can then be compared to the theoretical composition based on the proposed molecular structure of this compound to confirm its identity and assess its purity. wikipedia.org An acceptable deviation between the experimentally determined and calculated elemental composition is generally considered to be within ±0.4%.

Modern elemental analyzers are automated systems, often referred to as CHNS analyzers, that can simultaneously determine the content of carbon, hydrogen, nitrogen, and sulfur. researchgate.netnhm.ac.uk The process is highly accurate and requires only a small amount of the sample.

The theoretical elemental composition of this compound (C₆H₄N₄O₂) is as follows:

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 43.90 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.46 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 34.16 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 19.50 |

| Total | 164.124 | 100.00 |

Sample Preparation and Matrix Effects in Analytical Investigations

The accurate and precise quantification of this compound in complex matrices, such as biological fluids (e.g., urine, plasma) or tissue extracts, is highly dependent on the sample preparation method and the management of matrix effects. vaia.com Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement. wikipedia.org

Effective sample preparation is crucial to minimize matrix effects by removing interfering substances before LC-MS/MS analysis. Common sample preparation techniques for biological fluids include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to precipitate proteins. While effective for removing the bulk of proteins, it may not remove other matrix components like phospholipids, which are known to cause significant matrix effects.

Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquid phases. LLE can provide a cleaner extract than PPT but is more time-consuming and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, while matrix components are washed away. The analyte is then eluted with a small volume of a different solvent. The choice of sorbent and solvents can be optimized to achieve high selectivity for the target analyte.

The choice of sample preparation method depends on the complexity of the matrix, the concentration of the analyte, and the required analytical sensitivity and throughput. pearson.com

Despite thorough sample cleanup, some matrix effects may still be present. The extent of these effects can be evaluated by comparing the analyte's response in a pure solvent to its response in a sample matrix where the analyte has been spiked after extraction. wikipedia.org To compensate for unavoidable matrix effects, several strategies can be employed during method development and validation:

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects. accessengineeringlibrary.com

Use of Internal Standards: The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and co-elutes with the analyte, experiencing the same matrix effects. By measuring the ratio of the analyte's signal to the SIL-IS signal, any signal suppression or enhancement can be compensated for. fiveable.me

The following table summarizes common sample preparation techniques and strategies to mitigate matrix effects.

| Technique/Strategy | Principle | Advantages | Disadvantages |

| Protein Precipitation | Proteins are precipitated out of solution using an organic solvent. | Simple, fast, and inexpensive. | May not remove all interfering matrix components. |

| Liquid-Liquid Extraction | Analytes are partitioned between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | More labor-intensive and uses larger volumes of solvents. |

| Solid-Phase Extraction | Analytes are selectively retained on a solid sorbent. | Provides very clean extracts and high selectivity. | Can be more expensive and require method development. |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix. | Compensates for matrix effects by ensuring standards and samples have similar matrix composition. | Requires a source of analyte-free matrix. |

| Internal Standards (SIL-IS) | A stable isotope-labeled version of the analyte is added to samples. | The most effective method for correcting for matrix effects and analyte loss during sample preparation. | SIL-IS can be expensive and may not be available for all analytes. |

Future Research Trajectories and Emerging Trends in 3 Hydroxypteridin 4 One Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthetic routes for pteridines, such as the Gabriel-Isay and Timmis reactions, have been foundational but often face challenges related to reaction conditions and regioselectivity. orientjchem.orgnih.gov The synthesis of pteridine (B1203161) derivatives can be complex, sometimes requiring harsh reagents or leading to purification difficulties. researchgate.net Consequently, a major future trajectory is the development of novel synthetic strategies with improved sustainability, focusing on green chemistry principles.

Future research will likely prioritize:

Catalytic Methods: The use of metal catalysts, such as palladium, has been shown to be effective in pteridine derivatization. researchgate.net Future work will likely expand the use of catalysis, including biocatalysis, to create more efficient and selective reactions under milder conditions. The catalytic oxidative conversion of related molecules using platinum group metals also suggests a potential route for modifying the pteridine core. nih.gov

Flow Chemistry: As an emerging technology in organic synthesis, flow chemistry offers significant advantages for producing pteridine-based compounds. fujifilm.comyoutube.com By passing reagents through a reactor in a continuous stream, this method allows for precise control over reaction conditions, enhanced safety when dealing with hazardous intermediates, and improved scalability. nih.gov Its application can lead to higher yields, reduced waste, and the on-demand generation of unstable reagents, making it a prime candidate for the sustainable production of active pharmaceutical ingredients. youtube.comnih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product will be a key focus. This includes exploring cyclo-condensation reactions and other multicomponent reactions that build the complex pteridine scaffold in fewer, more efficient steps. orientjchem.org

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry has become an indispensable tool in drug discovery, and its application to 3-Hydroxypteridin-4-one and its derivatives is a rapidly growing area. Advanced computational models are crucial for understanding the intricate relationship between a molecule's three-dimensional structure and its biological function.

Key emerging trends in this domain include:

Quantitative Structure-Activity Relationship (QSAR): Three-dimensional QSAR (3D-QSAR) studies have been successfully used to analyze pteridinone derivatives, particularly as inhibitors of enzymes like polo-like kinase 1 (PLK1), which is a target in cancer therapy. Current time information in Vanderburgh County, US.nih.govyoutube.com These models provide quantitative predictions of how structural modifications will affect a compound's biological activity. Current time information in Vanderburgh County, US. Future research will build more refined and predictive QSAR models to guide the synthesis of more potent and selective inhibitors. nih.gov

Molecular Docking and Dynamics: These simulation techniques are used to predict how pteridinone derivatives bind to their biological targets at an atomic level. Current time information in Vanderburgh County, US.youtube.com Molecular docking helps identify the most likely binding poses, while molecular dynamics (MD) simulations provide insights into the stability of the ligand-protein complex over time. These methods are critical for designing new molecules with improved binding affinity and specificity. acs.org

Below is a table summarizing the parameters of predictive 3D-QSAR models developed for a series of pteridinone derivatives targeting PLK1.

| Model Type | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R² pred (External Validation) | Key Insight |

| CoMFA | 0.67 | 0.992 | 0.683 | Provides information on steric and electrostatic field requirements for activity. |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 | Includes steric, electrostatic, and hydrophobic fields for a more detailed map. |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 | Adds hydrogen bond acceptor/donor fields to the analysis. |

| Data sourced from studies on pteridinone derivatives as PLK1 inhibitors. Current time information in Vanderburgh County, US.nih.govyoutube.com |

Exploration of Undiscovered Biochemical Roles